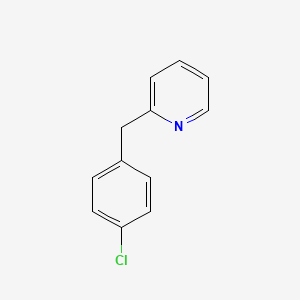

2-(4-Chlorobenzyl)pyridine

Description

The exact mass of the compound 2-(4-Chlorobenzyl)pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Chlorobenzyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorobenzyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWMIMFDMJQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195864 | |

| Record name | 2-(4'-Chlorobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4350-41-8 | |

| Record name | 2-[(4-Chlorophenyl)methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4'-Chlorobenzyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4'-Chlorobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4'-chlorobenzyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Chlorobenzyl)pyridine (CAS 4350-41-8): Synthesis, Reactivity, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2-(4-Chlorobenzyl)pyridine, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and analytical methodologies associated with this compound, with a particular focus on its pivotal role in the production of prominent antihistamines.

Introduction: The Significance of a Versatile Pyridine Scaffold

2-(4-Chlorobenzyl)pyridine, with the chemical formula C₁₂H₁₀ClN, is a pyridine derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a pyridine ring linked to a 4-chlorobenzyl group, provides a unique combination of functionalities that are exploited in the synthesis of various biologically active molecules.[2] This compound is most notably recognized as a crucial precursor in the industrial-scale production of first and second-generation antihistamines, including chlorpheniramine and bepotastine.[3][4] The strategic incorporation of the 2-(4-chlorobenzyl)pyridine moiety is instrumental in defining the pharmacological profile of these drugs.[5]

This guide will explore the fundamental aspects of 2-(4-Chlorobenzyl)pyridine, from its synthesis and reactivity to its application in the development of market-approved pharmaceuticals. A thorough understanding of this intermediate is essential for process optimization, impurity profiling, and the rational design of new chemical entities.

Physicochemical and Spectroscopic Profile

A foundational understanding of the physical and chemical properties of 2-(4-Chlorobenzyl)pyridine is paramount for its safe handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of 2-(4-Chlorobenzyl)pyridine

| Property | Value | Reference(s) |

| CAS Number | 4350-41-8 | [6] |

| Molecular Formula | C₁₂H₁₀ClN | [6] |

| Molecular Weight | 203.67 g/mol | [6] |

| Appearance | Clear, light yellow liquid/oil | |

| Boiling Point | 181-183 °C (20 mmHg) | |

| pKa | 4.88 ± 0.10 (Predicted) | |

| Water Solubility | Sparingly soluble | |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. |

Spectroscopic Characterization:

The structural elucidation and purity assessment of 2-(4-Chlorobenzyl)pyridine are routinely performed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the protons on the pyridine and chlorobenzyl rings. Key expected signals include those for the pyridyl protons (typically in the range of 7.0-8.6 ppm), the aromatic protons of the chlorophenyl ring (around 7.2-7.3 ppm), and a characteristic singlet for the methylene bridge protons (approximately 4.1 ppm).[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with the carbons of the pyridine ring appearing at lower field compared to those of the chlorophenyl ring.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 2-(4-Chlorobenzyl)pyridine typically shows a prominent molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural confirmation, with characteristic fragments arising from the cleavage of the benzyl-pyridine bond.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present. Key absorptions include C-H stretching vibrations for the aromatic rings and the methylene group, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretching vibration.[11][12][13]

Synthesis of 2-(4-Chlorobenzyl)pyridine: A Comparative Overview

Several synthetic routes to 2-(4-Chlorobenzyl)pyridine have been developed, each with its own advantages and limitations. The choice of a particular method often depends on factors such as starting material availability, scalability, and desired purity.

Route 1: Friedel-Crafts Acylation followed by Reduction

A common industrial synthesis involves a two-step process starting from 2-picoline (2-methylpyridine) or its derivatives.[14]

Step 1: Friedel-Crafts Acylation: 2-Pyridinecarboxylic acid is converted to its acid chloride, which then undergoes a Friedel-Crafts acylation with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-(4-chlorobenzoyl)pyridine.[14]

Step 2: Wolff-Kishner or Clemmensen Reduction: The resulting ketone is then reduced to the desired methylene group. The Wolff-Kishner reduction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent, is a frequently employed method.[14]

Experimental Protocol: Synthesis of 2-(4-Chlorobenzyl)pyridine via Friedel-Crafts and Wolff-Kishner Reduction [14]

Part A: Synthesis of 2-(4-chlorobenzoyl)pyridine

-

To a stirred solution of 2-pyridinecarboxylic acid in a suitable solvent, slowly add thionyl chloride.

-

Heat the mixture to reflux for several hours to form 2-pyridinecarbonyl chloride hydrochloride.

-

After cooling, remove the excess thionyl chloride under reduced pressure.

-

To the resulting acid chloride, add chlorobenzene and portion-wise aluminum trichloride at a controlled temperature.

-

Heat the reaction mixture and monitor for completion.

-

Upon completion, carefully quench the reaction with ice-water and adjust the pH with a base.

-

Extract the product with an organic solvent and purify by recrystallization or chromatography to obtain 2-(4-chlorobenzoyl)pyridine.

Part B: Wolff-Kishner Reduction to 2-(4-Chlorobenzyl)pyridine

-

To a reaction vessel containing diethylene glycol, add 2-(4-chlorobenzoyl)pyridine, hydrazine hydrate, and potassium hydroxide.

-

Heat the mixture to a high temperature to facilitate the reduction, allowing for the removal of water and excess hydrazine.

-

After the reaction is complete, cool the mixture and add water.

-

Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the resulting 2-(4-Chlorobenzyl)pyridine by vacuum distillation.

Route 2: Grignard and Organolithium Reactions

Organometallic routes offer a more direct approach to forming the C-C bond between the pyridine and benzyl moieties.[15]

-

Grignard Reaction: The reaction of a Grignard reagent, such as 4-chlorobenzylmagnesium chloride, with 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) in the presence of a suitable catalyst can yield 2-(4-Chlorobenzyl)pyridine.[15]

-

Organolithium Reaction: Alternatively, an organolithium reagent like 4-chlorobenzyllithium can be reacted with 2-halopyridine. These reactions are typically carried out under anhydrous conditions and at low temperatures.[15]

Caption: Overview of major synthetic routes to 2-(4-Chlorobenzyl)pyridine.

Chemical Reactivity: A Tale of Two Rings

The reactivity of 2-(4-Chlorobenzyl)pyridine is dictated by the electronic properties of both the pyridine and the chlorophenyl rings, as well as the connecting methylene bridge.

-

Pyridine Ring Reactivity: The pyridine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[16] Electrophilic substitution on the pyridine ring is generally difficult and requires forcing conditions, with substitution typically occurring at the 3-position.[17][18][19] The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and capable of acting as a nucleophile or a ligand in coordination complexes.

-

Chlorophenyl Ring Reactivity: The chlorophenyl ring can undergo electrophilic aromatic substitution, with the chloro substituent being an ortho-, para-director.

-

Methylene Bridge Reactivity: The methylene bridge is a key site for functionalization. Oxidation of the methylene group can lead to the formation of 2-(4-chlorobenzoyl)pyridine, a crucial intermediate for the synthesis of other derivatives.[4][20]

Caption: Key reactivity sites of 2-(4-Chlorobenzyl)pyridine.

Applications in Drug Development: The Gateway to Antihistamines

The primary and most significant application of 2-(4-Chlorobenzyl)pyridine is as a pivotal intermediate in the synthesis of antihistamines.

Synthesis of Chlorpheniramine

Chlorpheniramine is a first-generation antihistamine that functions as a histamine H1 receptor antagonist.[21] The synthesis of chlorpheniramine involves the alkylation of 2-(4-Chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride in the presence of a strong base like sodium amide.[3][22]

Caption: Synthesis of Chlorpheniramine from 2-(4-Chlorobenzyl)pyridine.

The resulting racemic chlorpheniramine is often resolved to obtain the more active S-(+)-enantiomer, dexchlorpheniramine.[22] The pharmacodynamic effects of first-generation antihistamines like chlorpheniramine are well-documented and include sedative properties due to their ability to cross the blood-brain barrier.[1][5][23][24]

Synthesis of Bepotastine

Bepotastine is a second-generation H1 antihistamine that is known for its non-sedating properties. The synthesis of bepotastine involves a multi-step process that often utilizes an intermediate derived from 2-(4-Chlorobenzyl)pyridine. A common strategy involves the oxidation of 2-(4-Chlorobenzyl)pyridine to 2-(4-chlorobenzoyl)pyridine, followed by asymmetric reduction to the chiral alcohol, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.[4][25] This chiral alcohol is a key building block for the synthesis of bepotastine.[26][27] The stereoselective synthesis of this intermediate is crucial for the efficacy of the final drug product.[28]

Analytical Methodologies and Impurity Profiling

Robust analytical methods are essential for ensuring the quality and purity of 2-(4-Chlorobenzyl)pyridine and its downstream products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 2-(4-Chlorobenzyl)pyridine.[29][30][31][32][33] Reversed-phase HPLC methods, often employing a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, are typically used for purity determination and impurity profiling.[31] The development of a stability-indicating HPLC method is crucial for monitoring the degradation of the compound under various stress conditions.[29][30][31][32][33]

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be employed for the analysis of 2-(4-Chlorobenzyl)pyridine, particularly for assessing volatile impurities.

Common Process Impurities

During the synthesis of 2-(4-Chlorobenzyl)pyridine, several process-related impurities can be formed. These may include unreacted starting materials, by-products from side reactions, and degradation products.[34] For instance, in the Friedel-Crafts acylation route, isomers of 2-(4-chlorobenzoyl)pyridine could be potential impurities. Incomplete reduction during the Wolff-Kishner step can leave residual ketone. The identification and quantification of these impurities are critical for quality control.[35]

Safety and Handling

2-(4-Chlorobenzyl)pyridine is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[9] It is also suspected of causing respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Conclusion

2-(4-Chlorobenzyl)pyridine stands as a testament to the pivotal role of well-designed chemical intermediates in the pharmaceutical industry. Its unique structural features and versatile reactivity have made it an indispensable building block for the synthesis of essential antihistamines. A thorough understanding of its synthesis, chemical properties, and analytical methodologies, as outlined in this guide, is crucial for researchers and drug development professionals seeking to optimize existing processes and innovate in the design of new therapeutic agents. As the demand for safe and effective pharmaceuticals continues to grow, the importance of key intermediates like 2-(4-Chlorobenzyl)pyridine will undoubtedly endure.

References

- Yonker, F. F., & Chess, D. (1946). Pharmacodynamic studies of a new antihistamine agent, N'-pyridyl-N benzyl-N-dimethylethylene diamine HCI, pyribenzamine HCI; effects on salivation, nictitating membrane, lachrymation, pupil and blood pressure. Journal of Pharmacology and Experimental Therapeutics, 87(3), 256–264.

-

Scribd. (n.d.). Synthesis and Preparation of Chlorpheniramine. Retrieved from [Link]

- Google Patents. (n.d.). EP2167488A2 - Process for preparing bepotastine and intermediates used therein.

- Google Patents. (n.d.). CN107827812B - A kind of chiral synthesis method of bepotastine besylate intermediate.

- Google Patents. (n.d.). Improved process for the manufacture of bepotastine and its besilate salt.

-

ResearchGate. (2021). Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket. Retrieved from [Link]

-

YouTube. (2018). 17 Electrophilic & Nucleophilic Substitution Reaction of Pyridine. Retrieved from [Link]

-

IJTSRD. (n.d.). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis and refining method of chlorpheniramine maleate intermediate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pharmacology of Antihistamines. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

- Google Patents. (n.d.). CN114835637B - Preparation method of chlorpheniramine maleate.

-

UOregon. (n.d.). Signal Areas. Retrieved from [Link]

-

YouTube. (2017). Electrophilic substitution reactions - pyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-(para-Chlorobenzyl)-pyridine. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

NIST. (n.d.). 2-(para-Chlorobenzyl)-pyridine. Retrieved from [Link]

-

Axios Research. (n.d.). 2-(4-Chlorobenzyl)pyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Histamine pharmacology: from Sir Henry Dale to the 21st century. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

YouTube. (2018). 18 Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Picmonic. (n.d.). First Generation Antihistamines. Retrieved from [Link]

-

IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

YouTube. (2021). H1 Antihistamines Pharmacology USMLE ! First vs Second Generation | Dr. G. Bhanu Prakash. Retrieved from [Link]

-

ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

- Google Patents. (n.d.). CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine.

-

GSC Online Press. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Institutes of Health. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Retrieved from [Link]

-

Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

IJPPR Human. (n.d.). View of Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Patsnap. (2023). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

-

IJPPR. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by G. Retrieved from [Link]

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]

Sources

- 1. Pharmacodynamic studies of a new antihistamine agent, N'-pyridyl-N benzyl-N-dimethylethylene diamine HCI, pyribenzamine HCI; effects on salivation, nictitating membrane, lachrymation, pupil and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2167488A2 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Chlorobenzyl)pyridine | LGC Standards [lgcstandards.com]

- 7. 2-(4-Chlorobenzyl)pyridine(4350-41-8) 1H NMR spectrum [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 2-(4-Chlorobenzyl)pyridine(4350-41-8) MS spectrum [chemicalbook.com]

- 10. 2-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 11. 2-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 14. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. CN107827812B - A kind of chiral synthesis method of bepotastine besylate intermediate - Google Patents [patents.google.com]

- 26. US20100168433A1 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]

- 27. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. ijtsrd.com [ijtsrd.com]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 32. researchgate.net [researchgate.net]

- 33. jddtonline.info [jddtonline.info]

- 34. iajps.com [iajps.com]

- 35. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorobenzyl)pyridine

Foreword: A Molecule of Versatility

In the landscape of pharmaceutical and chemical synthesis, certain molecular scaffolds emerge as cornerstones for innovation. 2-(4-Chlorobenzyl)pyridine is one such entity. Its unique structural amalgamation—a pyridine ring providing a basic nitrogen center and a chlorobenzyl group offering a reactive handle and lipophilic character—renders it a highly versatile intermediate. This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core physicochemical properties of this compound. Our approach moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing a framework for its practical application and analysis.

Core Molecular Attributes

2-(4-Chlorobenzyl)pyridine, with the CAS Number 4350-41-8, is a substituted pyridine derivative. The strategic placement of a chlorobenzyl group at the 2-position of the pyridine ring is pivotal to its chemical reactivity and utility as a building block in organic synthesis.[1] It is notably recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including the first-generation antihistamine Chlorphenamine.[2][3][4][5]

Structural and Physical Identity

The fundamental properties of a compound dictate its handling, storage, and behavior in a reaction environment. 2-(4-Chlorobenzyl)pyridine is typically encountered as a clear, colorless to light yellow oil or liquid at room temperature, a characteristic explained by its low melting point.[1][2][3][6]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ClN | [4][7][8] |

| Molecular Weight | 203.67 g/mol | [6][7][8] |

| CAS Number | 4350-41-8 | [7][9] |

| Appearance | Clear Colourless to Light Yellow Oil/Liquid | [1][3][6] |

| Melting Point | 8 °C | [3][6][10] |

| Boiling Point | 181-183 °C (at 20 mmHg) | [3][6][10] |

| Density | ~1.39 g/cm³ | [2][3][10] |

| Refractive Index | 1.5858 - 1.5878 | [3][6][10] |

Expert Insight: The low melting point and high boiling point are typical for a molecule of this size and polarity. The boiling point being measured under reduced pressure (20 mmHg) is a standard practice to prevent thermal degradation at higher temperatures, a crucial consideration for purification via distillation. Storage conditions are recommended as sealed in a dry, room temperature environment to prevent moisture absorption and potential degradation.[2][3][6][10]

Solubility and Partitioning Behavior

Solubility is a critical parameter in drug development, influencing formulation, and in synthesis, dictating solvent choice for reactions and purification.

| Property | Value | Rationale & Context | Source(s) |

| Water Solubility | 6.3 µg/mL | The molecule is sparingly soluble in water.[1][7] The pyridine nitrogen can act as a hydrogen bond acceptor, but the large, nonpolar chlorobenzyl group dominates, leading to overall low aqueous solubility. | [1][7] |

| Organic Solvents | Slightly soluble in Chloroform and Methanol. | Its solubility in polar organic solvents like methanol is expected due to potential dipole-dipole interactions.[2][3][6][10] The general principle of "like dissolves like" suggests good solubility in other common organic solvents such as diethyl ether, ethyl acetate, and dichloromethane, which is leveraged during extractive workups in synthesis.[11] | [2][3][6][10] |

| Predicted pKa | 4.88 ± 0.10 | This value refers to the pKa of the pyridinium ion. The electron-withdrawing nature of the benzyl group slightly reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). This moderate basicity is a key feature, allowing for manipulation of its solubility in aqueous media by adjusting pH. | [2][3][6][10] |

Synthesis and Reactivity

Understanding the synthesis of 2-(4-Chlorobenzyl)pyridine provides context for potential impurities and informs its reactivity. A common industrial route involves a two-step process, highlighting classic organic chemistry transformations.[5]

Synthetic Workflow: Friedel-Crafts Acylation and Wolff-Kishner Reduction

A patented method describes the synthesis starting from 2-pyridine formyl chloride hydrochloride and chlorobenzene.[5]

Caption: Synthetic pathway for 2-(4-Chlorobenzyl)pyridine.[5]

Protocol Justification:

-

Step 1 (Friedel-Crafts Acylation): This reaction leverages the electron-rich nature of chlorobenzene and the electrophilic character of the acyl chloride. Aluminum trichloride (AlCl₃) acts as a Lewis acid catalyst, activating the acyl chloride for electrophilic aromatic substitution. The reaction is directed para to the chlorine atom due to its ortho-, para-directing (though deactivating) nature.[5]

-

Step 2 (Wolff-Kishner Reduction): This classic reaction is ideal for reducing the ketone formed in Step 1 to a methylene group (CH₂). The use of a high-boiling solvent like diethylene glycol is essential, as the reaction requires high temperatures (190-220 °C) to proceed. Hydrazine hydrate forms a hydrazone intermediate, which is then deprotonated by the strong base (KOH) to yield the final product.[5]

Reactivity Profile: Oxidation

The methylene bridge connecting the two aromatic rings is a key reactive site. It can be readily oxidized to a carbonyl group, forming 2-(4-chlorobenzoyl)pyridine. This transformation is a critical step in the synthesis of other active pharmaceutical ingredients, such as the antihistamine bepotastine.[12]

Experimental Protocol: Oxidation with Potassium Permanganate [12]

-

Setup: To a reaction vessel, add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water.

-

Heating: Begin stirring the mixture and heat to 85°C.

-

Oxidant Addition: Gradually add 30g of potassium permanganate (KMnO₄) in batches.

-

Causality: Batch-wise addition is crucial to control the exothermic reaction and maintain the temperature below 95°C, preventing side reactions and ensuring safety.

-

-

Reaction: Maintain the reaction mixture at 85-95°C for 4 hours.

-

Quenching: Add 1ml of methanol to quench any excess KMnO₄.

-

Workup: Cool the mixture, extract with ethyl acetate, and separate the organic layer.

-

Purification: Concentrate the organic layer and recrystallize the residue from petroleum ether to yield (4-chlorophenyl)(pyridin-2-yl)methanone.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of 2-(4-Chlorobenzyl)pyridine. This involves a combination of spectroscopic techniques.

Spectroscopic Signature

Caption: Workflow for the analytical characterization of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly informative. In a typical solvent like CDCl₃, characteristic signals are expected: aromatic protons from both the pyridine and chlorophenyl rings in the range of ~7.0-8.6 ppm, and a key singlet for the methylene (-CH₂-) protons around 4.1 ppm.[13] The integration of these signals confirms the proton count in each environment.

-

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. Signals for the 11 aromatic carbons and the single aliphatic methylene carbon would be observed, confirming the carbon skeleton.[7][14]

-

Methodology Note: Deuterated chloroform (CDCl₃) is a common and effective solvent as it dissolves the nonpolar compound well and its deuterium signal provides a lock for the spectrometer.[13]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify functional groups. The spectrum of 2-(4-Chlorobenzyl)pyridine will show characteristic C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2960 cm⁻¹). Aromatic C=C and C=N stretching bands will appear in the 1400-1650 cm⁻¹ region.[7][15] The presence of these bands provides a rapid confirmation of the core structure.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry confirms the molecular weight of the compound. For 2-(4-Chlorobenzyl)pyridine, the molecular ion peak (M⁺) would be observed at m/z 203.[7][16] A characteristic isotopic pattern (M+2 peak) at m/z 205 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

-

Applications in Drug Development

The primary utility of 2-(4-Chlorobenzyl)pyridine lies in its role as a versatile pharmaceutical intermediate.[1]

-

Antihistamines: It is a well-documented precursor to Chlorpheniramine, a widely used antihistamine.[3][5] The synthesis involves alkylating the pyridine nitrogen of a related structure derived from this starting material.

-

Other Therapeutic Areas: Its structure is a scaffold for synthesizing molecules with potential antimicrobial and antifungal properties.[1] The combination of a pyridine ring (a common pharmacophore) and a halogenated phenyl group is a feature in many biologically active compounds, suggesting its potential for broader applications in medicinal chemistry.[1][17] For instance, it is a precursor for 4-Chlorophenyl-2-pyridinylmethanol, a key intermediate in the synthesis of the antihistamine bepotastine.[12]

Conclusion

2-(4-Chlorobenzyl)pyridine is more than a simple chemical reagent; it is a foundational element in the synthesis of numerous compounds of medicinal importance. Its physicochemical properties—moderate basicity, defined solubility profile, and specific points of reactivity—are well-characterized, providing a reliable platform for chemical manipulation. The analytical methods detailed herein offer a robust framework for quality control and structural verification. For the drug development professional, this molecule represents a validated starting point, rich with potential for modification and incorporation into novel therapeutic agents.

References

- 2-(4-Chlorobenzyl)pyridine CAS:4350-41-8 C12H10ClN - Henan Longke Chem Co., Ltd. (n.d.).

- Synthesis of 2-(4-chlorobenzoyl)pyridine - PrepChem.com. (n.d.).

- 2-(4-Chlorobenzyl)pyridine - Chongqing Chemdad Co., Ltd. (n.d.).

- 2-(4-Chlorobenzyl)pyridine 4350-41-8 wiki - Guidechem. (n.d.).

- 2-(4-Chlorobenzyl)pyridine(4350-41-8) 1H NMR spectrum - ChemicalBook. (n.d.).

- 2-(4-Chlorobenzyl)pyridine CAS#: 4350-41-8 - ChemicalBook. (n.d.).

-

2-(4'-Chlorobenzyl)pyridine | C12H10ClN | CID 78054 - PubChem. (n.d.). Retrieved from [Link]

- Oxidation of 2-(p-chlorobenzyl)pyridine to produce a 4-Chlorophenyl-2-pyridinylmethanol precursor. - Benchchem. (n.d.).

- 2-(4-Chlorobenzyl)pyridine(4350-41-8) MS spectrum - ChemicalBook. (n.d.).

- CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents. (n.d.).

-

2-(para-Chlorobenzyl)-pyridine - NIST WebBook. (n.d.). Retrieved from [Link]

- 4350-41-8(2-(4-Chlorobenzyl)pyridine) Product Description - ChemicalBook. (n.d.).

-

2-(4-Chlorobenzyl)pyridine - Axios Research. (n.d.). Retrieved from [Link]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (2014). The Royal Society of Chemistry.

-

Pyridine Is miscible with EVERYTHING!? : r/chemistry - Reddit. (2015). Retrieved from [Link]

- Biological Activity of (4-Chlorophenyl)-pyridin-2-yldiazene and its Analogues: A Technical Overview for Drug Discovery - Benchchem. (n.d.).

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-(4-Chlorobenzyl)pyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-(4-Chlorobenzyl)pyridine CAS#: 4350-41-8 [amp.chemicalbook.com]

- 4. 2-(4-Chlorobenzyl)pyridine | 4350-41-8 [chemicalbook.com]

- 5. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 6. longkechem.com [longkechem.com]

- 7. 2-(4'-Chlorobenzyl)pyridine | C12H10ClN | CID 78054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(4-Chlorobenzyl)pyridine - CAS - 4350-41-8 | Axios Research [axios-research.com]

- 9. clearsynth.com [clearsynth.com]

- 10. 4350-41-8 CAS MSDS (2-(4-Chlorobenzyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-(4-Chlorobenzyl)pyridine(4350-41-8) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. 2-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 16. 2-(4-Chlorobenzyl)pyridine(4350-41-8) MS [m.chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(4-Chlorobenzyl)pyridine: Synthesis, Characterization, and Pharmaceutical Applications

This guide provides a comprehensive technical overview of 2-(4-Chlorobenzyl)pyridine, a key heterocyclic building block in modern organic synthesis and drug development. We will delve into its fundamental chemical properties, validated synthetic protocols, detailed analytical characterization, and critical applications as a precursor to significant pharmaceutical agents. The information herein is curated for researchers, medicinal chemists, and process development professionals who require a robust understanding of this versatile compound.

Core Compound Identity and Physicochemical Properties

2-(4-Chlorobenzyl)pyridine is a substituted pyridine derivative characterized by a 4-chlorobenzyl group attached to the C2 position of the pyridine ring. This substitution pattern is crucial for its utility in constructing more complex molecular architectures.

Chemical Identifiers

A summary of the primary identifiers for 2-(4-Chlorobenzyl)pyridine is presented below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]pyridine | [1] |

| CAS Number | 4350-41-8 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClN | [1][2][3][4] |

| Synonyms | 2-(p-Chlorobenzyl)pyridine, Pyridine, 2-[(4-chlorophenyl)methyl]- | [5][6][7] |

| InChIKey | XSVWMIMFDMJQRL-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=NC(=C1)CC2=CC=C(C=C2)Cl | [1][2] |

Physicochemical Data

The physical and chemical properties of 2-(4-Chlorobenzyl)pyridine dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 203.67 g/mol | [1][3][5] |

| Monoisotopic Mass | 203.0501770 Da | [1][2] |

| Appearance | Clear, light yellow liquid/oil | [2][6][8] |

| Melting Point | 8 °C | [5][6][8] |

| Boiling Point | 181-183 °C (at 20 mmHg) | [5][6][8] |

| Flash Point | >110 °C | [5][6] |

| pKa | 4.88 ± 0.10 (Predicted) | [2][6] |

| Solubility | Sparingly soluble in water (6.3 µg/mL). Soluble in chloroform and methanol. | [1][2][6] |

Synthesis and Purification

The synthesis of 2-(4-Chlorobenzyl)pyridine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective route involves a Friedel-Crafts acylation followed by a Wolff-Kishner reduction, as detailed in the patent literature[9]. This approach is favored for its reliability and scalability.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of 2-(4-Chlorobenzyl)pyridine.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2-pyridinecarboxylic acid. The causality for each step is explained to provide insight into the reaction mechanism and procedural choices.

Step 1: Synthesis of the Ketone Intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone

-

Acid Chloride Formation: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, combine 2-pyridinecarboxylic acid with an excess of thionyl chloride (SOCl₂).

-

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids into acyl chlorides, which are much more reactive electrophiles required for the subsequent Friedel-Crafts reaction.

-

-

Reaction: Gently reflux the mixture for 2-3 hours. The completion of the reaction is often indicated by the cessation of gas (HCl and SO₂) evolution.

-

Purification: After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 2-pyridineformyl chloride hydrochloride salt[9].

-

Friedel-Crafts Acylation: Cool the vessel in an ice bath and add chlorobenzene as the solvent and reactant. Slowly add anhydrous aluminum trichloride (AlCl₃) in portions.

-

Causality: AlCl₃ is a Lewis acid catalyst that coordinates to the acyl chloride, increasing its electrophilicity and facilitating the electrophilic aromatic substitution onto the electron-rich chlorobenzene ring. Portion-wise addition is crucial to control the exothermic reaction.

-

-

Reaction: Allow the reaction to proceed at elevated temperatures (e.g., 100-145°C) for several hours until TLC or GC-MS indicates the consumption of the starting material[9].

-

Work-up: Carefully quench the reaction by pouring it over a mixture of ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers. Neutralize the aqueous layer with a strong base (e.g., NaOH) to precipitate the ketone product, which is then filtered, washed, and dried[9].

Step 2: Reduction to 2-(4-Chlorobenzyl)pyridine

-

Reaction Setup: Combine the ketone intermediate from Step 1 with diethylene glycol (as a high-boiling solvent), hydrazine hydrate, and potassium hydroxide (KOH)[9].

-

Causality: This is a classic Wolff-Kishner reduction. Hydrazine hydrate reacts with the ketone to form a hydrazone. The strong base (KOH) at high temperature facilitates the elimination of N₂ gas and the reduction of the carbon atom to a methylene group (CH₂).

-

-

Reaction: Heat the mixture to a high temperature (typically >180°C) to allow for the decomposition of the hydrazone and the removal of water. The reaction is monitored until the starting ketone is consumed.

-

Purification: After cooling, the product is isolated via extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent removal. Final purification is typically achieved by vacuum distillation to yield the pure 2-(4-Chlorobenzyl)pyridine oil[6].

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The key spectral features are summarized below.

| Technique | Key Data and Interpretation | Source |

| ¹H NMR | (in CDCl₃) δ ~8.5 ppm (d, 1H, pyridine H6); ~7.5 ppm (t, 1H, pyridine H4); ~7.2 ppm (d, 2H, chlorophenyl H2/H6); ~7.1 ppm (m, 3H, pyridine H3/H5, chlorophenyl H3/H5); ~4.1 ppm (s, 2H, methylene bridge -CH₂-). The downfield shift of the H6 proton is characteristic of its proximity to the electronegative nitrogen atom in the pyridine ring. The singlet at ~4.1 ppm unequivocally identifies the methylene bridge protons. | [10] |

| ¹³C NMR | Expected shifts: ~160-150 ppm (pyridine C2/C6); ~140-120 ppm (aromatic carbons); ~40-45 ppm (methylene bridge -CH₂-). The exact shifts can vary slightly based on solvent and concentration. | [1] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z ~203. Key fragments often observed include the loss of chlorine and cleavage at the methylene bridge, leading to peaks at m/z ~167 (tropylium-like cation) and others. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in a characteristic M+2 peak at m/z ~205. | [1][11] |

| Infrared (IR) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~1600-1450 cm⁻¹ (C=C and C=N aromatic ring stretches); ~850-800 cm⁻¹ (C-Cl stretch and p-substituted benzene C-H bend). The spectrum confirms the presence of both aromatic systems and the chlorophenyl group. | [1][7] |

Applications in Pharmaceutical R&D

2-(4-Chlorobenzyl)pyridine is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of several important drugs. Its structure provides a pre-formed scaffold that significantly simplifies the synthetic route to complex APIs.

Precursor to Antihistamines

This compound is a well-documented precursor to first-generation antihistamines like Chlorphenamine (also known as Chlorpheniramine)[6][9] and second-generation antihistamines such as Bepotastine[12].

Application Workflow: Synthesis of a Bepotastine Precursor

A key step in synthesizing the Bepotastine core is the oxidation of 2-(4-Chlorobenzyl)pyridine to the corresponding ketone, followed by reduction to a secondary alcohol[12]. This workflow highlights the compound's utility.

Caption: Synthetic pathway from 2-(4-Chlorobenzyl)pyridine to a key Bepotastine precursor.

Protocol: Oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone

This protocol, adapted from established methodologies, uses a strong oxidizing agent to convert the methylene bridge into a carbonyl group[12][13].

-

Reaction Setup: In a suitable reaction vessel, create a solution or suspension of 2-(p-chlorobenzyl)pyridine in a solvent like acetic acid or water[12][13].

-

Addition of Oxidant: Gradually add a strong oxidizing agent, such as sodium dichromate or potassium permanganate, to the stirred mixture[12][13]. The addition must be controlled to manage the reaction exotherm.

-

Causality: The benzylic position of the methylene bridge is susceptible to oxidation. Strong oxidants like Cr(VI) or Mn(VII) are required to efficiently convert the CH₂ group to a C=O group without cleaving the aromatic rings.

-

-

Reaction: Heat the mixture under reflux (e.g., 85-95°C) for several hours to drive the reaction to completion[12][13].

-

Work-up and Isolation: After cooling, the reaction is quenched (e.g., with methanol to destroy excess permanganate). The product is then isolated by pouring the mixture into water, causing the less polar ketone to precipitate. The resulting solid is collected by filtration, washed thoroughly with water, and dried to yield the target ketone, (4-chlorophenyl)(pyridin-2-yl)methanone[12][13]. This intermediate is then ready for subsequent reduction and elaboration into the final API.

Safety and Handling

Proper handling of 2-(4-Chlorobenzyl)pyridine is imperative due to its hazardous properties.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318)[1].

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances. The recommended storage temperature is room temperature, sealed in dry conditions[5][6].

References

-

PubChem. (n.d.). 2-(4'-Chlorobenzyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-chlorobenzoyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine.

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-(4-Chlorobenzyl)pyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-(para-Chlorobenzyl)-pyridine. NIST WebBook. Retrieved from [Link]

Sources

- 1. 2-(4'-Chlorobenzyl)pyridine | C12H10ClN | CID 78054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-(4-Chlorobenzyl)pyridine | 4350-41-8 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 4350-41-8 CAS MSDS (2-(4-Chlorobenzyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(4-Chlorobenzyl)pyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 8. 2-(4-Chlorobenzyl)pyridine CAS#: 4350-41-8 [amp.chemicalbook.com]

- 9. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 10. 2-(4-Chlorobenzyl)pyridine(4350-41-8) 1H NMR [m.chemicalbook.com]

- 11. 2-(4-Chlorobenzyl)pyridine(4350-41-8) MS spectrum [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

An In-depth Guide to the ¹H and ¹³C NMR Spectrum of 2-(4-Chlorobenzyl)pyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise and unambiguous structural elucidation of heterocyclic compounds is paramount. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(4-Chlorobenzyl)pyridine, a versatile building block in organic synthesis.[1] We will dissect the spectral features based on fundamental principles and advanced spectroscopic logic, present field-proven protocols for data acquisition, and demonstrate how to leverage this data for unequivocal structural verification.

Introduction: The Structural Significance of 2-(4-Chlorobenzyl)pyridine

2-(4-Chlorobenzyl)pyridine, with the molecular formula C₁₂H₁₀ClN, belongs to the substituted pyridine family, a class of compounds frequently encountered in medicinal chemistry.[2] Its structure marries a pyridine ring with a 4-chlorobenzyl moiety, offering multiple sites for further chemical modification. Accurate characterization of this molecule is the first critical step in any synthetic workflow that employs it. NMR spectroscopy provides a definitive, non-destructive method to confirm its identity, purity, and structure. This guide serves as a technical deep-dive into the interpretation of its one-dimensional NMR spectra.

Part 1: ¹H NMR Spectrum Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. In 2-(4-Chlorobenzyl)pyridine, we can logically divide the protons into three distinct groups: those on the pyridine ring, those on the chlorophenyl ring, and the methylene bridge protons connecting the two rings.

Causality of Chemical Shifts and Multiplicity

The spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals signals across the aromatic and aliphatic regions.[3] The electron-withdrawing nature of the nitrogen atom in the pyridine ring significantly deshields adjacent protons (α-protons), causing them to resonate at a lower field (higher ppm) compared to other aromatic protons.[4]

-

Pyridine Ring Protons (H-3, H-4, H-5, H-6):

-

H-6: The proton at the 6-position is α to the nitrogen and is the most deshielded, appearing as a doublet of doublets around 8.52 ppm . Its multiplicity arises from coupling to H-5 (ortho-coupling, ³J ≈ 4-6 Hz) and H-4 (meta-coupling, ⁴J ≈ 1-3 Hz).[4]

-

H-4: The proton at the 4-position is γ to the nitrogen and typically appears as a triplet of doublets (td) around 7.54 ppm . It exhibits a larger ortho-coupling to H-3 and H-5 and a smaller meta-coupling to H-6.

-

H-3 & H-5: These protons are β to the nitrogen. The H-3 proton, being adjacent to the bulky benzyl substituent, will have a distinct chemical shift from H-5. H-3 often appears as a doublet around 7.17 ppm , while H-5 appears as a triplet (more accurately, a doublet of doublets) around 7.08 ppm .

-

-

Chlorophenyl Ring Protons (H-2', H-3', H-5', H-6'):

-

The 4-chlorophenyl group presents a classic AA'BB' system. Due to the plane of symmetry, protons H-2' and H-6' are chemically equivalent, as are H-3' and H-5'.

-

The protons ortho to the chlorine atom (H-3', H-5') are shielded relative to the protons meta to it. They appear as a doublet around 7.23 ppm .

-

The protons ortho to the benzyl group (H-2', H-6') are slightly further downfield and appear as a doublet around 7.07 ppm .

-

-

Methylene Bridge Protons (-CH₂-):

Visualization of Spin-Spin Coupling

The connectivity between the pyridine protons can be visualized through a coupling network diagram.

Caption: Coupling network for pyridine ring protons.

Part 2: ¹³C NMR Spectrum Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. Due to the low natural abundance of ¹³C (1.1%), carbon-carbon coupling is not observed.[6] For 2-(4-Chlorobenzyl)pyridine, we expect to see 10 distinct signals in the aromatic region and one in the aliphatic region for the methylene bridge.

Predicted Chemical Shift Assignments

While an experimental spectrum is the gold standard, chemical shifts can be reliably predicted based on substituent effects on the parent pyridine and benzene rings.[7][8]

-

Pyridine Ring Carbons:

-

C-2 & C-6: The carbons directly bonded to the nitrogen (α-carbons) are significantly deshielded, typically appearing around 150 ppm.[4] C-2, bearing the substituent, will be a quaternary carbon and is predicted around 160.5 ppm . C-6 is predicted around 149.5 ppm .

-

C-4: The γ-carbon is less deshielded than the α-carbons, predicted at ~136.5 ppm .

-

C-3 & C-5: The β-carbons are the most shielded of the pyridine ring carbons, predicted around 121.5 ppm and 123.5 ppm , respectively.

-

-

Chlorophenyl Ring Carbons:

-

C-4': The carbon bearing the chlorine atom (ipso-carbon) is deshielded and predicted around 132.0 ppm .

-

C-1': The quaternary carbon attached to the methylene bridge is predicted around 138.0 ppm .

-

C-2'/C-6' & C-3'/C-5': The protonated carbons of the chlorophenyl ring will appear in the typical aromatic region. C-2'/C-6' are predicted at ~130.0 ppm , and C-3'/C-5' at ~128.5 ppm .

-

-

Methylene Bridge Carbon (-CH₂-):

-

This sp³-hybridized carbon is significantly shielded compared to the aromatic carbons and is expected to appear around 41.5 ppm , consistent with a benzylic carbon.[9]

-

The Role of DEPT Spectroscopy

To empirically confirm these assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[10]

-

A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. In our case, the signal at ~41.5 ppm would be negative, confirming it as the CH₂ bridge. All CH signals from the aromatic rings would be positive.

-

A DEPT-90 experiment shows only CH signals.[11]

-

Quaternary carbons (C-2, C-1', C-4') would be absent from both DEPT-90 and DEPT-135 spectra, allowing for their definitive identification by comparing the DEPT spectra with the standard broadband-decoupled ¹³C spectrum.[1]

Part 3: Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to provide the highest level of structural validation, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals based on through-bond or through-space interactions.

-

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between all coupled protons, visually confirming the H-3/H-4/H-5/H-6 connectivity in the pyridine ring and the H-2'/H-3' (and H-5'/H-6') coupling in the chlorophenyl ring.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[13] It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the proton at 8.52 ppm is attached to the carbon at 149.5 ppm (H-6/C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[14] This is crucial for identifying quaternary carbons. For example, the methylene protons (~4.09 ppm) would show a correlation to the pyridine C-2 (~160.5 ppm) and the chlorophenyl C-1' (~138.0 ppm), unambiguously establishing the connectivity of the entire molecular framework.

Part 4: Experimental Protocols

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR sample prep and data acquisition.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 10-20 mg of solid 2-(4-Chlorobenzyl)pyridine into a clean vial. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse-acquire sequence. Typical parameters on a 400 MHz instrument would include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and accumulating 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low sensitivity of the ¹³C nucleus, more scans are required.[6] Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and accumulating 512 to 1024 scans. DEPT-135 and DEPT-90 experiments are run with similar parameters.

Part 5: Data Summary

The assignments derived from the spectral analysis are summarized below for clarity and quick reference.

Table 1: ¹H NMR Data for 2-(4-Chlorobenzyl)pyridine (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| A | 8.52 | dd | 1H | H-6 (Py) |

| B | 7.54 | td | 1H | H-4 (Py) |

| C | 7.23 | d | 2H | H-3', H-5' (Ph) |

| D | 7.17 | d | 1H | H-3 (Py) |

| E | 7.08 | dd | 1H | H-5 (Py) |

| F | 7.07 | d | 2H | H-2', H-6' (Ph) |

| G | 4.09 | s | 2H | -CH₂- |

Data sourced from ChemicalBook.[3]

Table 2: Predicted ¹³C NMR Data for 2-(4-Chlorobenzyl)pyridine (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |

|---|---|---|

| 160.5 | C | C-2 (Py) |

| 149.5 | CH | C-6 (Py) |

| 138.0 | C | C-1' (Ph) |

| 136.5 | CH | C-4 (Py) |

| 132.0 | C | C-4' (Ph) |

| 130.0 | CH | C-2', C-6' (Ph) |

| 128.5 | CH | C-3', C-5' (Ph) |

| 123.5 | CH | C-5 (Py) |

| 121.5 | CH | C-3 (Py) |

| 41.5 | CH₂ | -CH₂- |

Predicted shifts are based on data for analogous compounds.[4][5]

Conclusion

The ¹H and ¹³C NMR spectra of 2-(4-Chlorobenzyl)pyridine provide a complete and unambiguous fingerprint of its molecular structure. Through a logical analysis of chemical shifts, coupling patterns, and signal multiplicities, every proton and carbon can be confidently assigned. This guide demonstrates that a foundational understanding of NMR principles, supplemented by advanced techniques like DEPT and 2D spectroscopy, empowers researchers to validate their molecules with the highest degree of scientific rigor, ensuring the integrity of subsequent research and development efforts.

References

-

PubChem. (n.d.). 2-(4'-Chlorobenzyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

University of Oxford. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Kwan, E. E. (n.d.). Summary of 2D NMR Experiments. Harvard University. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR. Retrieved from [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2-(4-Chlorobenzyl)pyridine(4350-41-8) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-Benzylpyridine(101-82-6) 13C NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. ekwan.github.io [ekwan.github.io]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of 2-(4-Chlorobenzyl)pyridine

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Chlorobenzyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(4-Chlorobenzyl)pyridine (CAS No. 4350-41-8), a key intermediate in the synthesis of various pharmaceutical compounds, including chlorphenamine.[1][2] Understanding the physicochemical properties of this molecule is critical for researchers, scientists, and drug development professionals to ensure process optimization, quality control, and the development of stable formulations. This document details the solubility profile across various solvent systems, outlines its intrinsic stability, and presents robust protocols for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions as guided by the International Council for Harmonisation (ICH). Potential degradation pathways are elucidated, and validated analytical methodologies for quantification are described in detail.

Introduction and Physicochemical Profile

2-(4-Chlorobenzyl)pyridine is a pyridine derivative characterized by a pyridine ring linked to a 4-chlorobenzyl group via a methylene bridge.[3] Its chemical structure is fundamental to its role as a versatile building block in organic synthesis.[3] The presence of the basic pyridine nitrogen, the flexible methylene linker, and the halogenated aromatic ring dictates its chemical reactivity, solubility, and stability.

A precise understanding of these characteristics is not merely academic; it is a prerequisite for efficient process chemistry, the development of stability-indicating analytical methods, and the rational design of storage and handling protocols to prevent impurity formation. This guide serves as a foundational resource for scientists working with this important intermediate.

Table 1: Physicochemical Properties of 2-(4-Chlorobenzyl)pyridine

| Property | Value | Reference(s) |

| CAS Number | 4350-41-8 | [4][5] |

| Molecular Formula | C₁₂H₁₀ClN | [3][5] |

| Molecular Weight | 203.67 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid/oil | [3][7] |

| Melting Point | 8 °C | [6][8] |

| Boiling Point | 181-183 °C (at 20 mmHg) | [6][8] |

| Density | ~1.39 g/cm³ | [6][8] |

| pKa (Predicted) | 4.88 ± 0.10 | [6][7] |

| Storage | Sealed in a dry, cool, well-ventilated area | [3][6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing its bioavailability, formulation, and purification. The molecular structure of 2-(4-Chlorobenzyl)pyridine—containing both a lipophilic chlorobenzyl group and a polar, basic pyridine moiety—results in a nuanced solubility profile.

Aqueous and pH-Dependent Solubility

The compound is reported to be sparingly soluble in water.[3] A quantitative value of 6.3 µg/mL has been determined at pH 7.4.[4] The predicted pKa of approximately 4.88 is attributed to the pyridine nitrogen. This suggests that the compound's aqueous solubility will be highly dependent on pH.

-

At pH < 4.88: The pyridine nitrogen will be predominantly protonated, forming a pyridinium salt. This increase in polarity is expected to significantly enhance aqueous solubility.

-

At pH > 4.88: The compound will exist primarily as the free base, exhibiting lower aqueous solubility due to the dominance of the lipophilic chlorobenzyl moiety.

This pH-dependent behavior is a critical consideration for designing aqueous-based reactions, extraction procedures, and salt-form screening.

Organic Solvent Solubility

Published data indicates that 2-(4-Chlorobenzyl)pyridine is slightly soluble in chloroform and methanol.[6][7] Its general miscibility is expected to be higher in polar aprotic and non-polar organic solvents due to its overall molecular structure.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method to quantitatively determine the solubility of 2-(4-Chlorobenzyl)pyridine in various media.

Objective: To determine the saturation solubility by allowing the compound to reach equilibrium in a solvent and measuring the concentration of the dissolved solute.

Materials:

-

2-(4-Chlorobenzyl)pyridine

-

Selected solvents (e.g., Purified Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Methanol, Acetonitrile, Ethyl Acetate)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

Calibrated analytical balance

-

Validated HPLC-UV or GC-MS method for quantification

Procedure:

-

Preparation: Add an excess amount of 2-(4-Chlorobenzyl)pyridine to a series of vials. The excess solid should be clearly visible to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a minimum of 24-48 hours. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. Causality Note: This filtration step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution and Analysis: Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

Table 2: Example Data Table for Solubility Results

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | ||

| 0.1 N HCl (pH ~1) | 25 | ||

| pH 4.5 Acetate Buffer | 25 | ||

| pH 7.4 Phosphate Buffer | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 |

Stability Profile and Forced Degradation

Stability testing is a cornerstone of drug development, providing insights into the intrinsic chemical behavior of a molecule and helping to identify potential degradation products.[9] While 2-(4-Chlorobenzyl)pyridine is reported to be stable under normal storage conditions, a comprehensive understanding requires subjecting it to accelerated or stress conditions.[3]

Forced degradation studies are essential for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding how the molecule might behave under manufacturing, storage, or formulation stresses.[10] The industry-accepted goal for forced degradation is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are generated at detectable levels.[10]

Caption: Workflow for Solubility and Stability Assessment.

Protocol: Hydrolytic Degradation

Objective: To assess the stability of the compound in aqueous solutions at various pH levels. Pyridine derivatives can be susceptible to hydrolysis, especially under non-neutral conditions.[11]

Procedure:

-

Sample Preparation: Prepare solutions of 2-(4-Chlorobenzyl)pyridine (e.g., 1 mg/mL) in 0.1 N HCl, Purified Water, and 0.1 N NaOH.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60-80 °C). Include control samples stored at 5 °C protected from light.

-

Time Points: Withdraw aliquots at specified intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Analysis: Immediately neutralize the acidic and basic samples before dilution and analysis by a stability-indicating HPLC method. Compare the peak area of the parent compound to the control and identify any new peaks corresponding to degradation products. Causality Note: Neutralization is crucial to halt the degradation reaction at the specific time point and to prevent damage to the HPLC column.

Protocol: Oxidative Degradation

Objective: To evaluate the compound's susceptibility to oxidation. The methylene bridge is a potential site for oxidation.[12]

Procedure:

-

Sample Preparation: Prepare a solution of 2-(4-Chlorobenzyl)pyridine (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol/Water). Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubation: Store the solution at room temperature or slightly elevated temperature (e.g., 40 °C).

-

Time Points: Analyze the solution at intervals (e.g., 0, 2, 6, 24 hours).

-

Analysis: Dilute the sample and analyze by HPLC. The primary expected degradation product is (4-chlorophenyl)(pyridin-2-yl)methanone.[12]

Protocol: Thermal Degradation

Objective: To assess the stability of the solid compound when exposed to dry heat.

Procedure:

-

Sample Preparation: Place a known amount of solid 2-(4-Chlorobenzyl)pyridine in a glass vial.

-

Incubation: Store the vial in an oven at an elevated temperature (e.g., 80 °C or higher, but below the melting point).

-

Time Points: At intervals (e.g., 1, 3, 7, 14 days), remove a vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze by HPLC.

Protocol: Photostability

Objective: To evaluate the effect of light exposure as per ICH Q1B guidelines.[13][14]

Procedure:

-

Sample Preparation: Expose the solid compound directly to the light source. Additionally, prepare a solution (e.g., 1 mg/mL in a photochemically inert solvent) in a quartz cuvette or other transparent container. Prepare dark controls by wrapping identical samples in aluminum foil.

-

Exposure: Place the samples and controls in a photostability chamber. Expose them to a light source conforming to ICH Q1B Option I (Xenon lamp) or Option II (cool white fluorescent and near-UV lamps).[13] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[14]

-

Analysis: At the end of the exposure period, analyze the solid and solution samples, along with the dark controls, by HPLC. Causality Note: The dark control is essential to differentiate between degradation caused by light and degradation caused by thermal effects from the light source.

Potential Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, several degradation pathways can be postulated. The primary sites of reactivity are the methylene bridge and potentially the carbon-chlorine bond under high-energy conditions.

-

Oxidation: The most probable degradation pathway involves the oxidation of the benzylic methylene bridge to form the ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This has been demonstrated experimentally using strong oxidizing agents like KMnO₄.[12] Further oxidation under harsh conditions could potentially lead to cleavage of the molecule, forming 4-chlorobenzoic acid and pyridine-2-carboxylic acid.[15]

-

Hydrolysis: The pyridine and chlorobenzene rings are generally stable to hydrolysis. However, related compounds like 2-(Dichloromethyl)-4-methylpyridine show hydrolysis at the side chain.[16] For 2-(4-Chlorobenzyl)pyridine, hydrolysis is less likely but could be forced under extreme pH and temperature.

-

Photodegradation: UV exposure can induce homolytic cleavage of the C-Cl bond, generating radical species that can lead to a variety of secondary products. Photochemical reactions involving the pyridine ring are also possible, potentially leading to complex rearrangements or polymerization.[17]

Sources

- 1. 2-(4-Chlorobenzyl)pyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Page loading... [guidechem.com]

- 4. 2-(4'-Chlorobenzyl)pyridine | C12H10ClN | CID 78054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Chlorobenzyl)pyridine | 4350-41-8 [chemicalbook.com]

- 6. 4350-41-8 CAS MSDS (2-(4-Chlorobenzyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. longkechem.com [longkechem.com]

- 8. 2-(4-Chlorobenzyl)pyridine CAS#: 4350-41-8 [amp.chemicalbook.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Reactivity of the pyridine ring in 2-(4-Chlorobenzyl)pyridine

An In-depth Technical Guide to the Reactivity of 2-(4-Chlorobenzyl)pyridine